molecular formula C16H11N3O2S B2694223 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide CAS No. 1705929-06-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide

Cat. No.: B2694223
CAS No.: 1705929-06-1
M. Wt: 309.34
InChI Key: JTPFABIIPUDRSA-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide typically involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with 2-bromophenylfuran-3-carboxamide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient synthesis of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and bases like K2CO3. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as DMF or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in inhibiting certain cancer cell lines and possesses a broader spectrum of biological activities .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPFABIIPUDRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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